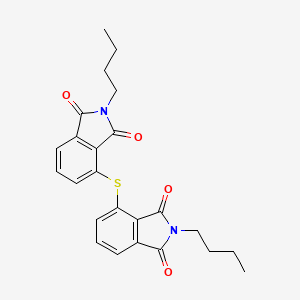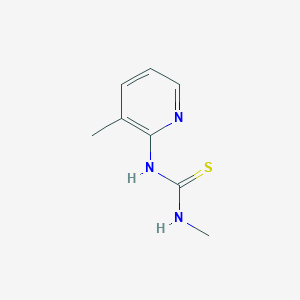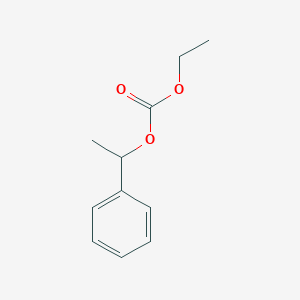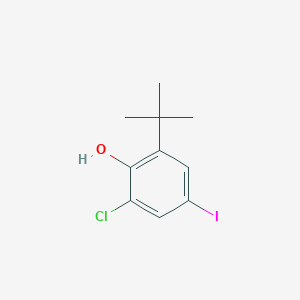
2,2-Bis(methylsulfanyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(methylsulfanyl)ethan-1-amine is an organosulfur compound with the chemical formula C4H11NS2 It is a colorless liquid that can be viewed as a derivative of ethan-1-amine with two methylsulfanyl groups attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)ethan-1-amine can be achieved through several methods:
S-Methylation of cysteamine: This involves the reaction of cysteamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Decarboxylation of S-methylcysteine: This method involves the decarboxylation of S-methylcysteine, which can be achieved through heating or using decarboxylation catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(methylsulfanyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
2,2-Bis(methylsulfanyl)ethan-1-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,2-Bis(methylsulfanyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its sulfur-containing groups can also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthioethylamine: This compound has a similar structure but with only one methylsulfanyl group attached to the ethan-1-amine backbone.
S-Methylcysteamine: Another related compound with a single methylsulfanyl group.
Uniqueness
2,2-Bis(methylsulfanyl)ethan-1-amine is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
57270-51-6 |
|---|---|
Formule moléculaire |
C4H11NS2 |
Poids moléculaire |
137.3 g/mol |
Nom IUPAC |
2,2-bis(methylsulfanyl)ethanamine |
InChI |
InChI=1S/C4H11NS2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3 |
Clé InChI |
IHJVGXNOQWLWOF-UHFFFAOYSA-N |
SMILES canonique |
CSC(CN)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)




![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)


![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)



